3-(2-Morpholinoethoxy)pyridin-2(1H)-one
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Overview
Description
3-(2-Morpholinoethoxy)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a morpholinoethoxy group attached to the pyridinone ring
Mechanism of Action
Target of Action
The primary target of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one is tyrosine kinase . Tyrosine kinase is an enzyme that transfers a phosphate group from ATP to a tyrosine residue in a protein, a process called phosphorylation. This process is a crucial mechanism in signal transduction for the regulation of enzyme activity .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It modulates the kinase signaling cascade, which is involved in the regulation of a wide variety of normal cellular signal transduction pathways . The compound mimics the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving tyrosine kinases. These pathways play a role in many diseases and disorders. About 50% of the known oncogene products are protein tyrosine kinases, and their kinase activity has been shown to lead to cell transformation .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of kinase signaling cascades. This modulation can lead to the prevention or treatment of diseases and disorders in which a tyrosine kinase plays a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridin-3-ol with 2-(morpholino)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Morpholinoethoxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The morpholinoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
3-(2-Morpholinoethoxy)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholinoethoxy)pyridin-2-amine
- 2-(5-(4-(2-Morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide
Uniqueness
3-(2-Morpholinoethoxy)pyridin-2(1H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-11-10(2-1-3-12-11)16-9-6-13-4-7-15-8-5-13/h1-3H,4-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGMZNGRCDQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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